molecular formula C21H26N4O3 B3773353 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B3773353
M. Wt: 382.5 g/mol
InChI Key: KSXUXGDMXCDHEI-UHFFFAOYSA-N
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Description

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a pyrazole ring, an oxazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps. One common approach is the condensation of 3-tert-butyl-1H-pyrazol-5-amine with an appropriate aldehyde to form an imine intermediate. This intermediate can then undergo cyclization with a suitable oxazole precursor to form the desired compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as magnesium sulfate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide is unique due to its combination of a pyrazole ring, an oxazole ring, and a phenoxy group This structural arrangement provides distinct chemical and biological properties that are not found in similar compounds

Properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-13-6-7-14(2)18(8-13)27-12-16-10-17(25-28-16)20(26)22-11-15-9-19(24-23-15)21(3,4)5/h6-10H,11-12H2,1-5H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXUXGDMXCDHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)NCC3=CC(=NN3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide
Reactant of Route 6
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide

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